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Get Quote

Inavolisib (GDC-0077) is an oral, ATP-competitive small molecule inhibitor that demonstrates high

specificity for the mutant p110α catalytic subunit of PI3Kα while also inducing its selective degradation

[1]. This represents a significant advancement over earlier, less selective PI3K inhibitors.

Molecular Binding and Selectivity

The X-ray crystal structure of inavolisib in complex with PI3Kα (PDB: 8EXV) reveals key interactions [2]:

The fluorine atom hydrogen bonds with Ser774
The oxazolidinone oxygen hydrogen bonds with Asp810

The benzoxazepine oxygen hydrogen bonds with Trp780
The phenyl NH group hydrogen bonds with Arg770

The carboxamide moiety forms three hydrogen bonds with Gln859 and the backbone carbonyl of
Ser854

This extensive network of specific interactions underpins inavolisib's remarkable 361-fold selectivity for

PI3Kα over the PI3Kδ isoform, and greater than 300-fold selectivity over other Class I PI3K isoforms [1]

[2].

Unique Degradation Mechanism

Unlike conventional inhibitors that merely block enzymatic activity, inavolisib induces proteasome-

mediated degradation of mutant p110α [1] [3]. The compound selectively binds to the mutant p110α/p85β
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complex, triggering ubiquitination and subsequent proteasomal degradation of the mutant protein while

sparing the wild-type subunit [3].

The diagram below illustrates this unique degradation mechanism and its therapeutic impact:

Inavolisib

Mutant_PI3Kα

1. Selective Binding

WildType_PI3Kα

Minimal Interaction

Degradation

2. Ubiquitination & Proteasomal Degradation

Pathway_Inhibition

3. Sustained Pathway Suppression

Tumor_Growth_Inhibition Apoptosis_Induction

Click to download full resolution via product page

Quantitative Biochemical and Cellular Profiling

Table 1: Biochemical and Cellular Potency of Inavolisib and
Analogs [2]
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Compound
PI3Kα Ki
(nM)

Selectivity
PI3Kδ/PI3Kα (fold)

HCC1954 pPRAS40
EC50 (nM)

Ratio HDQ-
P1/HCC1954

Taselisib 0.090 1 24 2.3

Compound
a

0.346 22 89 1.4

Compound
c

0.026 8 ND ND

Compound
d

0.043 46 ND ND

Inavolisib 0.034 361 19 4.4

Table 2: Pharmacokinetic Properties of Inavolisib [3] [2]

Parameter Value Notes

Absorption

Absolute Bioavailability 76%

Tmax (steady-state) 3 hours

Cmax (steady-state) 69 ng/mL

AUC (steady-state) 1010 h·ng/mL

Distribution

Volume of Distribution (Vd) 155 L

Protein Binding 37%

Elimination
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Parameter Value Notes

Half-life (t½) 15 hours

Clearance (CL) 8.8 L/h

Excretion

Feces 48% (11% unchanged)

Urine 49% (40% unchanged)

Key Experimental Methodologies

Biochemical PI3Kα Inhibition Assay

Purpose: Measure direct enzymatic inhibition of PI3Kα and isoform selectivity [2]. Method:

Use recombinant human PI3K isoforms (α, β, γ, δ)

Employ lipid kinase activity assay measuring PIP3 production
Determine IC50 values and calculate Ki using appropriate kinetic models

Critical step: Compare mutant (H1047R, E545K) vs wild-type PI3Kα

Cellular Degradation Assay

Purpose: Quantify mutant p110α protein degradation [1] [3]. Method:

Culture PIK3CA-mutant breast cancer cell lines (e.g., HCC1954, MCF7)
Treat with inavolisib for 24 hours

Harvest cells and perform Western blotting for p110α
Normalize to loading controls and quantify degradation percentage

Include proteasome inhibitor (MG132) as control to confirm mechanism

In Vivo Efficacy Studies

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.xiahepublishing.com/2996-3427/OnA-2025-00012
https://pubmed.ncbi.nlm.nih.gov/36455032/
https://go.drugbank.com/drugs/DB15275
https://www.smolecule.com/products/s528759?utm_src=pdf-body
https://www.smolecule.com/products/s528759?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Purpose: Evaluate antitumor activity in relevant models [1]. Method:

Use patient-derived xenograft (PDX) models with common PIK3CA mutations
Administer inavolisib orally, once daily as single agent and in combination

Monitor tumor volume twice weekly
Collect tumors for pharmacodynamic analysis (pAKT, pS6)

Key combination: Test with palbociclib and fulvestrant to mimic clinical regimen

Therapeutic Implications and Clinical Validation

The dual mechanism of inavolisib addresses a key limitation of earlier PI3K inhibitors: feedback

reactivation of the pathway [3]. By degrading the mutant protein, inavolisib provides more sustained

pathway suppression.

The phase III INAVO120 trial (NCT04191499) validated this approach, demonstrating a 57% reduction in

risk of disease progression (HR=0.43) and 33% reduction in risk of death (HR=0.67) in patients with

PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer [4] [5].

Inavolisib represents a paradigm shift in PI3Kα-targeted therapy, moving beyond inhibition to targeted

degradation. This approach achieves enhanced mutant specificity and sustained pathway suppression,

addressing key limitations of earlier agents in this class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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